molecular formula C7H12O2 B013042 (2E,4Z)-Hepta-2,4-diene-2,6-diol CAS No. 102605-90-3

(2E,4Z)-Hepta-2,4-diene-2,6-diol

Cat. No.: B013042
CAS No.: 102605-90-3
M. Wt: 128.17 g/mol
InChI Key: RGHYWMFALZHNSF-QVXLNCAUSA-N
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Description

(2E,4Z)-Hepta-2,4-diene-2,6-diol is a conjugated diene diol characterized by its seven-carbon chain with hydroxyl groups at positions 2 and 6, and double bonds at positions 2 (E-configuration) and 4 (Z-configuration). This compound is a rare example of a polyunsaturated diol with stereochemical complexity. For instance, analogous compounds like (2E,4Z)-3-tert-butylhexa-2,4-diene-1,6-diol (2b) have been employed in the synthesis of oxepin derivatives via cyclization reactions . The diol’s conjugated system likely contributes to its reactivity in such transformations, though its specific role remains underexplored in open literature.

Properties

CAS No.

102605-90-3

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2E,4Z)-hepta-2,4-diene-2,6-diol

InChI

InChI=1S/C7H12O2/c1-6(8)4-3-5-7(2)9/h3-6,8-9H,1-2H3/b4-3-,7-5+

InChI Key

RGHYWMFALZHNSF-QVXLNCAUSA-N

SMILES

CC(C=CC=C(C)O)O

Isomeric SMILES

CC(/C=C\C=C(/C)\O)O

Canonical SMILES

CC(C=CC=C(C)O)O

Synonyms

2,4-Heptadiene-2,6-diol, (E,Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2E,4Z)-Hepta-2,4-diene-2,6-diol with analogous compounds in terms of structure, reactivity, and applications:

Compound Structure Key Properties Applications/Reactivity
This compound Seven-carbon chain, hydroxyls at C2/C6, conjugated E,Z-diene system High polarity due to diol groups; potential for Diels-Alder or cyclization reactions Likely intermediate for heterocycle synthesis (inferred from related compounds)
Hexa-2,4-dienoic acid Six-carbon chain, carboxylic acid at C1, conjugated E,E-diene system Acidic (pKa ~4.5), hygroscopic Used in polymer stabilization, food preservatives, and organic synthesis
(2E,4Z)-3-tert-butylhexa-2,4-diene-1,6-diol (2b) Six-carbon chain, hydroxyls at C1/C6, tert-butyl group at C3, E,Z-diene system Enhanced steric hindrance; improved stability in cyclization reactions Precursor for oxepin derivatives (e.g., 4-tert-butyl-2,7-dihydro-1H-oxepin) via tosylation
1,5-Dimethyl-4-(tetrazolyl)pyrazol-3-ones Heterocyclic frameworks with fused benzodiazepine/coumarin moieties High thermal stability, fluorescence properties Pharmaceutical candidates (e.g., antitumor, antimicrobial agents)

Key Observations:

Functional Group Influence: The diol groups in this compound increase polarity and hydrogen-bonding capacity compared to Hexa-2,4-dienoic acid’s carboxylic acid group, which dominates its acidity and solubility . The tert-butyl group in compound 2b sterically stabilizes intermediates during cyclization, a feature absent in the hepta-diene-diol, suggesting divergent reactivity profiles .

Reactivity Trends: Conjugated dienes in all compounds enable cycloaddition or electrocyclic reactions. However, the E,Z-configuration in the hepta-diene-diol may favor specific regioselectivity in Diels-Alder reactions compared to the E,E-system in Hexa-2,4-dienoic acid. The absence of electron-withdrawing groups (e.g., carboxylic acid) in the hepta-diene-diol likely reduces its electrophilic reactivity relative to Hexa-2,4-dienoic acid .

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